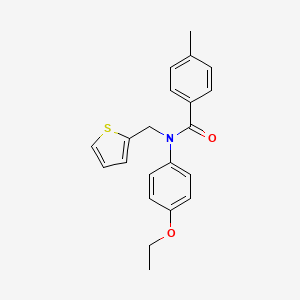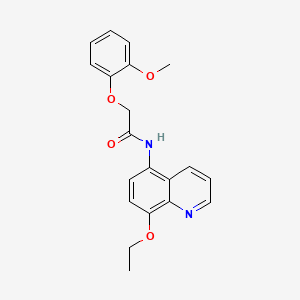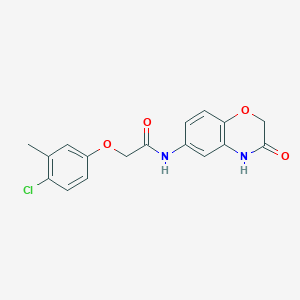![molecular formula C17H28N2OS B11336237 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a butanamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Azepanrings: Der Azepanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung des Thiophenrings: Der Thiophenring kann durch eine Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung von Thiophen-2-boronsäure und einem geeigneten Halogenid eingeführt werden.
Anlagerung der Butanamidgruppe: Der letzte Schritt beinhaltet die Amidierungsreaktion, bei der das Azepan-Thiophen-Zwischenprodukt mit 3-Methylbutanoylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Azepanring kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu sekundären Aminen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring, unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Natriumhydrid, Alkylhalogenide
Hauptprodukte, die gebildet werden
Oxidation: Thiophensulfoxide, Thiophensulfone
Reduktion: Sekundäre Amine
Substitution: Alkylierte Thiophenderivate
Wissenschaftliche Forschungsanwendungen
N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und entzündungshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, darunter als Kandidatenmedikament für die Behandlung verschiedener Krankheiten.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Merkmale bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Azepanring kann mit Neurotransmitterrezeptoren interagieren, während der Thiophenring π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen kann. Die Butanamidgruppe kann die Bindungsaffinität und -spezifität der Verbindung verbessern. Diese Wechselwirkungen können verschiedene biologische Prozesse modulieren und zu den beobachteten Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The butanamide moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Thiophen-2-boronsäure-Pinacolester
- 2-(Thiophen-2-yl)ethyl-4-methylbenzolsulfonat
- Cetiedil
Einzigartigkeit
N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamid ist einzigartig aufgrund seiner Kombination aus einem Azepanring, einem Thiophenring und einer Butanamidgruppe. Diese strukturelle Anordnung verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre potenziellen therapeutischen Anwendungen unterstreichen ihre Einzigartigkeit im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C17H28N2OS |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H28N2OS/c1-14(2)12-17(20)18-13-15(16-8-7-11-21-16)19-9-5-3-4-6-10-19/h7-8,11,14-15H,3-6,9-10,12-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
FLXUPPSIEPRNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NCC(C1=CC=CS1)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11336156.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11336157.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11336158.png)

![10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336168.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336171.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336174.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336181.png)

![3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336197.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11336207.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11336211.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336220.png)
